4-(4-(sec-Butyl)-2-chlorophenoxy)piperidine hydrochloride
Description
Nomenclature and Identification
The systematic nomenclature of 4-(4-(sec-Butyl)-2-chlorophenoxy)piperidine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the complete Chemical Abstracts Service name being "Piperidine, 4-[2-chloro-4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1)". The compound is definitively identified by its Chemical Abstracts Service registry number 1220030-91-0, which serves as the primary identifier across chemical databases and regulatory systems. Alternative nomenclature variations include "4-(4-sec-Butyl-2-chlorophenoxy)piperidine hydrochloride (1:1)" and "4-[4-(sec-Butyl)-2-chlorophenoxy]piperidinehydrochloride". The MDL number MFCD13560854 provides additional identification within chemical inventory systems.
The systematic naming reflects the compound's structural hierarchy, beginning with the piperidine base ring system and indicating the 4-position substitution with the phenoxy group. The phenoxy substituent carries two additional functional groups: a chlorine atom at the 2-position and a sec-butyl group at the 4-position relative to the oxygen attachment point. The hydrochloride designation indicates the presence of one equivalent of hydrochloric acid, forming a stable salt with the basic nitrogen atom of the piperidine ring. This nomenclature system ensures precise identification while conveying essential structural information about the molecule's architecture and functional group arrangements.
Molecular Structure and Formula
The molecular formula C₁₅H₂₃Cl₂NO accurately represents the elemental composition of this compound, indicating fifteen carbon atoms, twenty-three hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The SMILES notation "CCC(C)c1ccc(c(c1)Cl)OC2CCNCC2.Cl" provides a linear representation of the molecular connectivity, clearly delineating the sec-butyl substituent, chlorinated aromatic ring, ether linkage, and piperidine heterocycle. The InChI identifier "InChI=1S/C15H22ClNO.ClH/c1-3-11(2)12-4-5-15(14(16)10-12)18-13-6-8-17-9-7-13;/h4-5,10-11,13,17H,3,6-9H2,1-2H3;1H" offers a standardized chemical structure representation that enables precise computational analysis.
The molecular architecture centers on a six-membered piperidine ring in chair conformation, with the phenoxy substituent attached at the 4-position. The phenoxy moiety consists of a benzene ring bearing a chlorine substituent at the ortho position relative to the ether oxygen and a sec-butyl group at the para position. The sec-butyl group adopts the configuration (1-methylpropyl), introducing chirality at the secondary carbon atom. The ether linkage between the piperidine and phenyl systems allows rotational freedom around the carbon-oxygen bond, creating conformational flexibility that influences the compound's three-dimensional structure. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, resulting in a quaternary ammonium center that significantly affects the molecule's physicochemical properties.
| Structural Component | Description | Chemical Environment |
|---|---|---|
| Piperidine Ring | Six-membered saturated heterocycle | Basic nitrogen center |
| Phenoxy Group | Aromatic ether system | Electron-rich aromatic ring |
| Chlorine Substituent | Halogen at ortho position | Electron-withdrawing group |
| sec-Butyl Group | Branched aliphatic chain | Hydrophobic substituent |
| Hydrochloride Salt | Protonated amine | Ionic interaction |
Physical Properties
The molecular weight of this compound is precisely 304.26 grams per mole, as determined through accurate mass spectrometry and confirmed across multiple database sources. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, provides additional precision for analytical applications. The compound exists as a hydrochloride salt, which significantly influences its physical characteristics compared to the free base form. Storage recommendations indicate optimal conditions at -4°C for short-term preservation (1-2 weeks) and -20°C for extended storage periods (1-2 years), suggesting thermal sensitivity that requires controlled environmental conditions.
The salt formation substantially enhances aqueous solubility compared to the neutral base compound, making it more suitable for various analytical and preparative procedures. The presence of the hydrochloride counterion creates ionic character that facilitates dissolution in polar solvents while maintaining the hydrophobic characteristics contributed by the sec-butyl and aromatic components. The melting point, boiling point, and density values are not definitively established in current literature, indicating the need for comprehensive physical characterization studies. The compound exhibits hygroscopic tendencies typical of organic hydrochloride salts, necessitating storage under controlled humidity conditions to prevent degradation.
Chemical Properties
The chemical reactivity of this compound is governed by several key functional groups that each contribute distinct reactive capabilities. The piperidine nitrogen serves as a nucleophilic center capable of participating in substitution reactions, alkylation processes, and coordination chemistry. In the hydrochloride salt form, this nitrogen exists in a protonated state, reducing its nucleophilicity while maintaining the potential for deprotonation under basic conditions. The ether linkage between the piperidine and phenyl systems represents a relatively stable connection under normal conditions but may undergo cleavage under strong acidic or basic conditions at elevated temperatures.
The aromatic chlorine substituent provides an electrophilic site suitable for nucleophilic aromatic substitution reactions, particularly when activated by appropriate nucleophiles under suitable reaction conditions. The sec-butyl group contributes hydrophobic character and steric bulk, influencing both the molecule's overall reactivity and its interactions with biological or chemical systems. The positioning of the chlorine atom ortho to the ether oxygen creates electronic effects that modulate the electron density of the aromatic ring, potentially affecting both electrophilic and nucleophilic aromatic substitution patterns.
| Reactive Site | Reaction Type | Chemical Behavior |
|---|---|---|
| Piperidine Nitrogen | Nucleophilic substitution | Base-catalyzed reactions |
| Aromatic Chlorine | Nucleophilic aromatic substitution | Electrophilic character |
| Ether Linkage | Acid-base catalyzed cleavage | Hydrolytic stability |
| sec-Butyl Group | Radical reactions | Steric hindrance effects |
Properties
IUPAC Name |
4-(4-butan-2-yl-2-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-3-11(2)12-4-5-15(14(16)10-12)18-13-6-8-17-9-7-13;/h4-5,10-11,13,17H,3,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIXIZROVNKQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-91-0 | |
| Record name | Piperidine, 4-[2-chloro-4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation Methodologies for 4-(4-(sec-Butyl)-2-chlorophenoxy)piperidine Hydrochloride
While direct literature on this exact compound is limited, closely related compounds such as 4-(4-(trifluoromethoxy)phenoxy)piperidine and other substituted phenoxypiperidines offer valuable insights. The methodologies can be categorized into multistep synthetic routes involving pyridine derivatives and phenol coupling, reduction, and salt formation.
Stepwise Synthesis via Pyridinium Salt Intermediates
A patented method for 4-[4-(trifluoromethoxy)phenoxy]piperidine, which can be adapted for 4-(4-(sec-butyl)-2-chlorophenoxy)piperidine, involves:
Formation of N-benzyl (or substituted benzyl) pyridinium salt
React 4-(4-(sec-butyl)-2-chlorophenoxy)pyridine with benzyl halide or substituted benzyl halide to form the corresponding N-benzyl pyridinium salt.Reduction to tetrahydropyridine intermediate
The pyridinium salt is reduced using a suitable reductive agent to yield N-benzyl-1,2,3,6-tetrahydro-4-(4-(sec-butyl)-2-chlorophenoxy)pyridine.Hydrogenation to piperidinium salt
The tetrahydropyridine intermediate undergoes catalytic hydrogenation in the presence of acid and a hydrogen source to form the piperidinium salt.Alkali treatment to obtain free base
Treatment of the piperidinium salt with alkali generates the free base 4-(4-(sec-butyl)-2-chlorophenoxy)piperidine.Conversion to hydrochloride salt
Finally, reaction with hydrochloric acid yields the hydrochloride salt form.
- High yield and purity.
- Avoids expensive starting materials like 4-halogen pyridines.
- Simplified purification due to salt formation.
| Step | Reaction Type | Key Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | N-alkylation | Benzyl halide, 4-(4-(sec-butyl)-2-chlorophenoxy)pyridine | N-benzyl pyridinium salt |
| 2 | Reduction | Reductive agent (e.g., sodium borohydride or catalytic hydrogenation) | N-benzyl tetrahydropyridine |
| 3 | Catalytic hydrogenation | Acid, hydrogen source, catalyst (e.g., Pd/C) | Piperidinium salt |
| 4 | Base treatment | Alkali (e.g., NaOH) | Free base piperidine |
| 5 | Salt formation | HCl | This compound |
Research Findings and Comparative Analysis
| Preparation Method | Yield Range | Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| Pyridinium salt intermediate route | Moderate to High | High | Cost-effective, scalable, high purity | Requires multiple steps, careful control of reduction |
| Mitsunobu coupling with protected piperidine | Moderate | High | Good regioselectivity, mild conditions | Use of hazardous reagents (DIAD), protection/deprotection steps |
Notes on Reaction Conditions and Optimization
- Reduction steps : Catalytic hydrogenation using Pd/C or PtO2 is common but requires careful control to avoid incomplete reduction and impurities difficult to separate due to similar polarity to the product.
- Alkylation and coupling : The choice of benzyl or substituted benzyl halide in the pyridinium salt method influences yield and purity.
- Purification : Formation of hydrochloride salt enhances crystallinity and facilitates purification.
- Safety and cost : Avoiding expensive starting materials like 4-halogen pyridines and expensive catalysts reduces production cost.
Chemical Reactions Analysis
Types of Reactions
4-(4-(sec-Butyl)-2-chlorophenoxy)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-(sec-Butyl)-2-chlorophenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-(sec-Butyl)-2-chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Linkage Modifications : The ethyl-linked analog (fourth row) shows increased molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Electron-Withdrawing Groups : The nitrophenyl derivative (last row) exhibits distinct electronic properties, favoring applications in analgesic and anti-inflammatory drug synthesis .
Bioactivity
- Target Compound: Limited direct data exist, but piperidine derivatives with chlorophenoxy groups are often investigated for CNS activity (e.g., serotonin or dopamine receptor modulation) .
- Paroxetine Analogs: Paroxetine-related compounds (e.g., USP Paroxetine Related Compound G RS) feature fluorophenyl and benzodioxol groups, showing potent serotonin reuptake inhibition. The chlorine in 4-(4-(sec-Butyl)-2-chlorophenoxy)piperidine may confer similar receptor affinity but with altered metabolic stability .
- 4-(4-Nitrophenyl)piperidine HCl : Demonstrates analgesic properties, suggesting nitro groups enhance anti-inflammatory pathways .
Biological Activity
4-(4-(sec-Butyl)-2-chlorophenoxy)piperidine hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sec-butyl group and a chlorophenoxy moiety. Its molecular formula is with a molecular weight of 318.28 g/mol. The presence of the piperidine nitrogen allows for various chemical reactivities, including nucleophilic substitutions, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, influencing various biochemical pathways. The exact mechanisms remain to be fully elucidated but are thought to involve:
- Receptor Binding : Potential interactions with neurotransmitter receptors.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antitumor Properties : Investigations into its effects on cancer cells have shown encouraging results, indicating it may inhibit tumor growth.
- Neuroprotective Effects : There is ongoing research into its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Reduced viability in cancer cell lines | |
| Neuroprotective | Protective effects in neurodegeneration |
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis, with IC50 values ranging from 13 to 22 μM, suggesting potential as an anti-tuberculosis agent .
- Antitumor Activity : In xenograft models, compounds structurally related to this piperidine derivative showed substantial anti-tumor activity, indicating that modifications could enhance efficacy against specific cancer types .
- Neuroprotection : Research has highlighted the compound's ability to protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds in terms of structure and function:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-(sec-Butyl)-2-chlorophenoxy)piperidine HCl | Piperidine ring with chlorophenoxy group | Moderate antimicrobial |
| 4-{[4-(sec-Butyl)-2-chlorophenoxy]-methyl}piperidine HCl | Methyl substitution at piperidine | Enhanced antitumor effects |
Q & A
Q. What are the recommended synthetic routes for 4-(4-(sec-Butyl)-2-chlorophenoxy)piperidine hydrochloride?
The compound can be synthesized via nucleophilic aromatic substitution, where piperidine reacts with a substituted chlorophenol derivative. Key steps include:
- Reagent Selection : Use a base (e.g., triethylamine or sodium hydroxide) to deprotonate the phenol group, facilitating substitution .
- Solvent Optimization : Dichloromethane or toluene under controlled temperatures (0–20°C) improves yield .
- Purification : Chromatography or recrystallization ensures high purity (>93%) .
- Safety : Avoid strong oxidizers and ensure proper ventilation during sulfonyl chloride reactions .
Q. How should researchers characterize this compound’s purity and structural integrity?
Employ a multi-technique approach:
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions; IR identifies functional groups (e.g., sulfonyl or piperidine rings) .
- Chromatography : Reverse-phase HPLC with a sodium acetate buffer (pH 4.6) and methanol mobile phase resolves impurities .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₆H₂₃Cl₂NO₂, ~340.3 g/mol) .
Q. What are the critical handling and storage protocols?
- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from heat or moisture to prevent hydrolysis .
- Disposal : Follow local regulations for halogenated waste; incineration with scrubbers is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Design of Experiments (DOE) : Vary temperature, solvent polarity, and base stoichiometry to identify optimal parameters .
- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error .
- Scale-Up : Transition from batch reactors to continuous flow systems for improved heat/mass transfer .
Q. How can contradictions in spectral or bioactivity data be resolved?
- Cross-Validation : Compare NMR/HRMS data with computational predictions (e.g., PubChem or NIST databases) .
- Biological Replicates : Repeat in vitro assays (e.g., enzyme inhibition) under standardized conditions to confirm activity trends .
- Crystallography : X-ray diffraction resolves stereochemical ambiguities in the piperidine or chlorophenol moieties .
Q. What computational tools are effective for studying structure-activity relationships (SAR)?
- Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with target receptors (e.g., GPCRs) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data to guide synthetic modifications .
- Dynamic Simulations : MD simulations assess conformational stability in physiological conditions .
Q. How should researchers address the lack of ecological toxicity data for this compound?
- Read-Across Analysis : Use data from structurally similar compounds (e.g., chlorinated piperidines) to estimate biodegradation or bioaccumulation potential .
- Microcosm Studies : Evaluate soil/water toxicity using OECD 301/307 guidelines with bacterial or algal models .
- Regulatory Compliance : Adhere to REACH or TSCA frameworks for hazard classification .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
